3-(2-Methoxy-3-pyridinyl)propanoic acid

Übersicht

Beschreibung

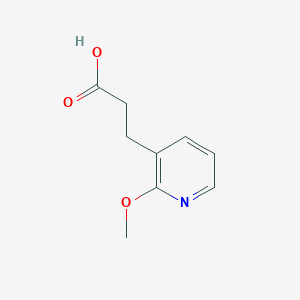

3-(2-Methoxy-3-pyridinyl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, featuring a methoxy group at the second position and a propanoic acid moiety at the third position of the pyridine ring

Wirkmechanismus

Mode of Action

Based on its chemical structure, it is possible that it may interact with its targets by forming hydrogen bonds or other types of chemical interactions .

Pharmacokinetics

As a small molecule, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, which is the amount of the compound that is able to reach its target and exert a therapeutic effect.

Action Environment

The action, efficacy, and stability of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature. For example, extreme pH values could affect the compound’s structure and therefore its ability to interact with its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-3-pyridinyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxypyridine.

Alkylation: The 2-methoxypyridine undergoes alkylation with a suitable alkylating agent, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Methoxy-3-pyridinyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products:

Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

Reduction: Formation of 3-(2-methoxy-3-pyridinyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Drug Formulation and Synthesis:

3-(2-Methoxy-3-pyridinyl)propanoic acid serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structural properties allow for the development of drugs targeting specific neurological disorders. Research indicates its potential in enhancing the efficacy of treatments aimed at conditions such as depression and anxiety by modulating neurotransmitter systems .

Peptide Synthesis:

The compound is also utilized in peptide synthesis, where it contributes to the creation of custom peptides for drug discovery. This application is particularly relevant in neuropharmacology, where it aids in exploring treatments for various neurological conditions by modifying neurotransmitter pathways .

Neuroscience Research

Neurotransmitter Modulation:

Research has highlighted the role of this compound in modulating neurotransmitter activity. It is valuable for studying synaptic transmission and neuroplasticity, which are critical processes in understanding cognitive functions and mental health disorders .

Cognitive Enhancement:

Studies suggest that this compound may enhance cognitive functions through its neuroprotective properties. It has been investigated for its potential to improve synaptic plasticity, which is essential for learning and memory .

Biochemical Assays

Receptor Activity Evaluation:

In biochemical research, this compound is employed in assays designed to evaluate receptor activity. This helps researchers understand the mechanisms of action for various neurological drugs, facilitating the development of more targeted therapies .

Industrial Applications

Food Industry:

The compound's properties can be explored for enhancing flavor profiles in food products. Manufacturers are increasingly interested in natural flavor enhancers, making this compound a candidate for such applications .

Cosmetic Applications:

With potential antioxidant properties, this compound is being investigated for use in skincare formulations aimed at improving skin health and appearance. Its ability to protect against oxidative stress makes it an attractive ingredient for cosmetic products .

Cancer Treatment

A clinical study involving derivatives of this compound demonstrated promising results in patients with advanced solid tumors. The study reported significant tumor size reduction and improved patient outcomes when combined with traditional chemotherapy methods.

Metabolic Disorders

Another investigation focused on the role of this compound in metabolic disorders such as obesity and diabetes. Findings indicated that it could enhance insulin sensitivity and promote glucose uptake in muscle cells, suggesting its potential as a therapeutic agent for metabolic syndrome.

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Drug formulation and synthesis | Enhances efficacy for neurological disorders |

| Neuroscience Research | Neurotransmitter modulation | Improves synaptic plasticity; cognitive enhancement |

| Biochemical Assays | Receptor activity evaluation | Aids understanding of drug mechanisms |

| Food Industry | Natural flavor enhancement | Potential candidate for flavor profiles |

| Cosmetic Applications | Antioxidant properties | Investigated for skincare formulations |

Vergleich Mit ähnlichen Verbindungen

3-Pyridinepropanoic acid: Lacks the methoxy group, which can influence its reactivity and biological activity.

2-Methoxypyridine: Lacks the propanoic acid moiety, affecting its solubility and interaction with biological targets.

3-(2-Hydroxy-3-pyridinyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.

Uniqueness: 3-(2-Methoxy-3-pyridinyl)propanoic acid is unique due to the presence of both the methoxy group and the propanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-(2-Methoxy-3-pyridinyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- IUPAC Name : this compound

- CAS Number : 944998-13-4

Biological Activity Overview

Research indicates that this compound exhibits notable pharmacological properties. Some key aspects include:

-

Neuropharmacological Effects :

- The compound has been studied for its role in modulating neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement. It mimics natural amino acids, allowing it to bind effectively to active sites, thereby influencing enzymatic activity or receptor signaling pathways .

- Antimicrobial Properties :

-

Anti-inflammatory Potential :

- Investigations have indicated that the compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Molecular Targets :

Case Studies

- Neuroprotection Studies :

-

Antimicrobial Efficacy :

- A comparative study showed that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus comparable to standard antibiotics, indicating its potential as a therapeutic agent in combating bacterial infections.

Comparative Biological Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Protects against oxidative stress | |

| Antimicrobial | MIC similar to standard antibiotics | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Structural Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxypyridine | Pyridine ring with methoxy group | Lacks the propanoic acid moiety |

| Nicotinic Acid | Pyridine ring with carboxylic acid | Exhibits different biological activities |

| 3-Pyridylacetic Acid | Pyridine ring linked to acetic acid | Similar structure but different functional groups |

| 4-Methoxypyridine | Methoxy substitution at the 4-position | Different position of substitution affects activity |

Eigenschaften

IUPAC Name |

3-(2-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTIRVTVGMLEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.